molecular formula C5H4BrN3O2 B15134161 6-bromo-3-oxo-2H-pyrazine-2-carboxamide

6-bromo-3-oxo-2H-pyrazine-2-carboxamide

Cat. No.: B15134161
M. Wt: 218.01 g/mol
InChI Key: ZGZKTWVSUGTSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide is a pyrazine-derived heterocyclic compound characterized by a bromine substituent at position 6, a ketone group at position 3, and a carboxamide functional group at position 2 (Figure 1).

Figure 1: Structural formula of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide.

Properties

Molecular Formula

C5H4BrN3O2

Molecular Weight

218.01 g/mol

IUPAC Name

6-bromo-3-oxo-2H-pyrazine-2-carboxamide

InChI

InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1,3H,(H2,7,10)

InChI Key

ZGZKTWVSUGTSQM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(N=C1Br)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carboxamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, resulting in the formation of the desired brominated product.

Industrial Production Methods

Industrial production of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

6-Bromo-3-oxo-2H-pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazine Core

(a) 3-Amino-6-bromopyrazine-2-carboxamide (CAS 1209458-06-9)
  • Key Differences: Replaces the 3-oxo group with an amino (-NH2) group.
  • However, the absence of the oxo group reduces electrophilicity at position 3 .
  • Synthetic Utility : Used as a precursor for further functionalization via diazotization or nucleophilic substitution .
(b) 6-Bromo-3-hydroxypyrazine-2-carboxylic Acid (CAS 1260667-67-1)
  • Key Differences : Substitutes the carboxamide with a carboxylic acid (-COOH) and the oxo group with a hydroxyl (-OH).
  • Impact : The carboxylic acid increases hydrophilicity and acidity (pKa ~2–3), making it suitable for salt formation. The hydroxyl group may participate in tautomerism, affecting stability .
(c) Ethyl 3-Bromo-6-methyl-2-oxo-1(2H)-pyrazineacetate (CAS 221136-66-9)
  • Key Differences : Contains a methyl group at position 6 and an ethyl ester at the side chain instead of a carboxamide.
  • Impact : The ester group enhances lipophilicity (logP ~1.5–2.0), improving membrane permeability. The methyl group sterically hinders electrophilic substitution at position 6 .

Heterocyclic Hybrids Incorporating Bromo-Pyrazine Moieties

(a) Coumarin-Pyrazine Hybrids (e.g., 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one)
  • Structure : Combines a bromo-coumarin core with tetrazolo-pyrimidine or pyrazolo-pyrimidine moieties .
  • Biological Activity: Demonstrates antiproliferative effects against HEPG2-1 liver carcinoma cells (IC50 = 2.70–4.90 µM), outperforming simpler pyrazine derivatives. The coumarin moiety enhances π-π stacking with DNA or enzyme active sites .
  • Synthetic Route : Synthesized via condensation of 6-bromo-3-acetylcoumarin with heterocyclic amines, followed by cyclization .
(b) Pyrazolo[3,4-d]pyridazine Derivatives
  • Structure : Features a pyridazine ring fused to a pyrazole, linked to the bromo-pyrazine core.
  • This structural complexity correlates with improved metabolic stability .

Functional Group Transformations

(a) Nitration Products (e.g., 3-Hydroxy-6-nitropyrazine-2-carboxamide)
  • Synthesis : Nitration of 3-hydroxypyrazine-2-carboxamide introduces a nitro group at position 6, replacing bromine.
  • Impact: The nitro group (-NO2) increases electron-withdrawing effects, reducing aromatic ring electron density and altering reactivity in subsequent reductions or substitutions .
(b) Hydrazide Derivatives (e.g., N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide)
  • Structure : Replaces the carboxamide with a benzoyl-hydrazide group.
  • Utility : Serves as intermediates for synthesizing thiadiazoles or triazoles, expanding pharmacological diversity .

Q & A

Basic Research Question

  • NMR spectroscopy : Confirm bromine substitution patterns and carboxamide proton signals (δ ~8–10 ppm for pyrazine protons) .
  • Mass spectrometry (MS) : ESI-MS (m/z 231.0 [M+H]+ for 79Br isotope) validates molecular weight .
  • X-ray crystallography : SHELXL refinement (via SHELX software) resolves bond lengths/angles and confirms tautomeric forms .

How can researchers resolve contradictions in reported spectral data for brominated pyrazine derivatives?

Advanced Research Question
Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:

  • Tautomeric equilibria : 3-oxo-pyrazine derivatives may interconvert between keto and enol forms, altering spectral profiles. Use variable-temperature NMR to detect dynamic equilibria .
  • Solvent polarity : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts .
  • Cross-validation : Combine crystallographic data (e.g., bond lengths from SHELXL-refined structures) with computational modeling (DFT calculations) to validate assignments .

What strategies optimize the regioselectivity of bromination in pyrazine-carboxamide derivatives?

Advanced Research Question
Bromination at the 6-position is influenced by:

  • Electrophilic directing groups : The carboxamide group directs bromine to the para position via resonance stabilization.
  • Reagent choice : NBS (N-bromosuccinimide) in DMF at 0–5°C minimizes over-bromination .
  • Steric effects : Bulky substituents at the 2-position (e.g., methyl groups) can block alternative sites .

How do researchers evaluate the biological activity of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide derivatives?

Advanced Research Question
In vitro assays :

  • Antiproliferative activity : Screen against cancer cell lines (e.g., HEPG2-1) using MTT assays. Derivatives like pyrazolo[1,5-a]pyrimidines show IC50 values as low as 2.70 µM .
  • Antiviral activity : Test against influenza A (H1N1/H3N2) in Madin-Darby canine kidney cells. Pyrazine-carboxamide nucleoside analogues exhibit IC50 values of 5.63–7.41 µM .
    Mechanistic studies :
  • Molecular docking (e.g., with RNA-dependent RNA polymerase) identifies binding interactions .
  • SAR analysis: Modifications at the pyrazine 2-position (e.g., thioamide substitution) enhance target affinity .

What are the challenges in scaling up the synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide for preclinical studies?

Advanced Research Question

  • Solvent selection : Replace DMF with greener solvents (e.g., acetonitrile) to reduce toxicity .
  • Catalyst efficiency : Optimize HATU loading (1.2 eq) to balance cost and yield .
  • Purification scalability : Switch from batch crystallization to continuous-flow systems for higher throughput .

How do tautomeric forms of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide affect its reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • Keto-enol tautomerism : The enol form activates the 6-bromo position for SNAr reactions with amines or thiols.
  • Reaction conditions : Use polar aprotic solvents (DMF or DMSO) and elevated temperatures (60–80°C) to favor the reactive tautomer .
  • Leaving group stability : Bromine’s electronegativity enhances displacement kinetics compared to chloro analogues .

What computational methods predict the stability and solubility of 6-bromo-3-oxo-2H-pyrazine-2-carboxamide?

Advanced Research Question

  • DFT calculations : Predict tautomeric stability (ΔG between keto/enol forms) and pKa values .
  • COSMO-RS models : Estimate solubility in pharmaceutically relevant solvents (e.g., PEG-400) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) affecting crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.